3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one
Description
Properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABYIAUVCHZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577344 | |
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139057-17-3 | |
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported synthesis involves a base-promoted condensation reaction between 3-nitroacetophenone and carbon disulfide, followed by methylation. Sodium tert-butoxide in anhydrous benzene acts as a strong non-nucleophilic base, deprotonating the acetophenone derivative to form a resonance-stabilized enolate. Subsequent nucleophilic attack on carbon disulfide generates a dithiolate intermediate, which undergoes double methylation with methyl iodide to yield the target compound.
The stoichiometric ratio of reagents is critical:
Optimized Procedure (Adapted from RSC Advances )
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Step 1 : Suspend sodium tert-butoxide (6.0 g, 62.5 mmol) in dry benzene (5 mL) at 0°C.
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Step 2 : Add 3-nitroacetophenone (3.0 g, 25.0 mmol) and carbon disulfide (2.87 g, 37.5 mmol) dissolved in benzene (5 mL) dropwise over 30 minutes.
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Step 3 : Stir at 0°C for 90 minutes until a reddish dithiolate intermediate precipitates.
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Step 4 : Introduce methyl iodide (4.26 g, 30.0 mmol) in benzene (5 mL) over 10 minutes, maintaining 0°C.
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Step 5 : Quench with ice water, filter the yellow solid, and recrystallize from ethanol.
Yield : 80% (3.10 g)
Melting Point : 110–112°C
Phase-Transfer Catalytic (PTC) Approaches
Patent-Derived Methodology
A patent by US5360935A describes a generalizable PTC strategy for α,β-unsaturated ketones, applicable to 3-nitrophenyl derivatives. While the exemplified compounds differ, the protocol can be adapted:
| Parameter | Specification |
|---|---|
| Catalyst | Tetrabutylammonium bromide (0.5 mol%) |
| Base | Anhydrous K2CO3 (3 equiv) |
| Solvent | Acetonitrile or THF |
| Temperature | 50–100°C under reflux |
| Reaction Time | 8–12 hours |
This method uses phenylmethanesulphonyl fluoride and 3-nitrophenacyl bromide as precursors, though yields for the target compound remain unreported in the patent.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The sodium tert-butoxide method offers superior reproducibility and yield (80%) compared to PTC approaches, which require optimization for nitro-substituted substrates. Key advantages include:
Byproduct Formation
Common impurities arise from:
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Incomplete Methylation : Detected via LC-MS as mono-methylthio derivatives (m/z 241.2).
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Oxidation Products : Thioether oxidation to sulfones under aerobic conditions, mitigated by inert atmosphere.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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δ 2.48 (s, 3H, SCH3)
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δ 2.67 (s, 3H, SCH3)
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δ 6.83 (s, 1H, vinyl-H)
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δ 7.46–8.07 (m, 4H, Ar-H)
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δ 14.2 (SCH3)
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δ 123.8–148.1 (aromatic and carbonyl carbons)
Mass Spectrometry
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
Synthetic Versatility
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one serves as a versatile intermediate in organic synthesis. Its unique functional groups enable the formation of various derivatives through nucleophilic attacks and electrophilic substitutions. For instance, it can undergo reactions to form heterocyclic compounds, which are valuable in pharmaceuticals.
Case Study: Synthesis of Heterocycles
A study demonstrated the synthesis of fused heterocycles using this compound as a precursor. The reactions involved the formation of ketene aminals, which are crucial for generating complex molecular architectures used in drug development .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the nitrophenyl group is particularly noteworthy as it may enhance electron transfer processes, potentially leading to increased antibacterial efficacy .
Case Study: Antimicrobial Screening
In a comparative study of various derivatives, this compound showed promising results against several bacterial strains, suggesting that modifications to the methylsulfanyl and nitrophenyl groups could optimize its activity further .
Photophysical Properties
The compound's structure allows for interesting photophysical properties that can be exploited in materials science. The nitrophenyl group can participate in charge transfer processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Data Table: Photophysical Characteristics
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.25 |
Interaction with Biological Targets
The methylsulfanyl groups can interact with thiol-containing enzymes or proteins, suggesting potential applications in biochemistry and pharmacology. This interaction can lead to the modulation of enzyme activities or serve as a scaffold for drug design.
Case Study: Enzyme Inhibition
Research has shown that similar compounds can inhibit thiol-dependent enzymes, paving the way for investigating this compound as a potential lead compound in drug discovery .
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the methylsulfanyl groups can interact with thiol-containing enzymes or proteins. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or disruption of cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares structural features and physical properties of the target compound with analogs:
*Calculated based on molecular formula C₁₁H₁₁NO₃S₂.
Key Observations:
- Nitro Position Effects : The 3-nitrophenyl group in the target compound versus the 4-nitrophenyl analog () may alter crystal packing and hydrogen-bonding interactions due to meta vs. para substitution.
- Electron-Withdrawing vs.
- Thermal Stability : The trifluoromethylphenyl derivative () shows a lower melting point (88–89°C) compared to the phenyl analog (95°C), likely due to disrupted crystallinity from the bulky CF₃ group.
Biological Activity
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known by its CAS number 139057-17-3, is an organic compound characterized by a unique structural configuration that includes two methylthio groups and a nitrophenyl substituent attached to a prop-2-en-1-one backbone. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The molecular formula for this compound is C₁₁H₁₁N₁O₃S₂, with a molecular weight of approximately 269.33 g/mol. Its structural features contribute to its biological activity, as the planar configuration allows for resonance stabilization which is influenced by the nitro group and methylthio substituents.
Anticancer Properties
Research indicates that compounds related to chalcones, including this compound, exhibit significant anticancer activity. Studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines through mechanisms such as microtubule destabilization and caspase activation. For example, similar compounds have demonstrated the ability to inhibit microtubule assembly at concentrations around 20 μM, leading to enhanced apoptosis in breast cancer cells (MDA-MB-231) at lower concentrations (1.0 μM) .
Table 1: Summary of Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |
| 7h | MDA-MB-231 | 1.0 | Microtubule destabilization |
| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest in G2/M phase |
The biological activity of this compound is believed to involve several key mechanisms:
- Interaction with Microtubules : Similar compounds disrupt microtubule dynamics, which is critical for cell division.
- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in related studies.
- Electron Transfer Reactions : The nitrophenyl group may facilitate electron transfer reactions that modulate cellular processes .
Case Studies
Recent studies have focused on the synthesis and evaluation of chalcone derivatives for their biological activities. One study synthesized a series of compounds similar to this compound and evaluated their effects on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations .
Q & A
Q. What are the standard synthetic routes for preparing 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how is purity confirmed?
The compound is synthesized via a modified Claisen-Schmidt condensation. A typical protocol involves reacting 3-nitroacetophenone with methylsulfanylmethyl groups under basic conditions (e.g., NaOH in ethanol). Post-synthesis, purification is achieved by slow evaporation of an ethanol solution to obtain single crystals. Purity is confirmed using melting point analysis (435–437 K), IR spectroscopy (C=O at ~1615 cm⁻¹, NO₂ at 1512/1345 cm⁻¹), and NMR (¹H and ¹³C). Elemental analysis (C, H, N) further validates stoichiometric integrity .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate its structural features?
Key techniques include:
- IR : C=O stretch (~1615 cm⁻¹), conjugated C=C (~1590 cm⁻¹), and NO₂ asymmetric/symmetric stretches (1512/1345 cm⁻¹).
- ¹H NMR : Aromatic protons (δ 8.33 ppm for 3-nitrophenyl), vinylic proton (δ 6.73 ppm), and methylsulfanyl groups (δ 2.60–2.57 ppm).
- ¹³C NMR : Carbonyl (δ ~183.5 ppm), conjugated carbons (δ ~170.6 ppm), and nitrophenyl carbons (δ 124.1–149.9 ppm).
Mass spectrometry (m/z = 269 [M⁺]) and X-ray diffraction (triclinic P1 space group) provide additional structural confirmation .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound, and what experimental methods can elucidate these interactions?
The crystal structure is stabilized by weak C–H⋯S and C–H⋯O hydrogen bonds, forming a 3D network. X-ray diffraction (SHELX refinement) reveals a dihedral angle of 35.07° between the nitrophenyl and enone systems. Bond shortening (C3–S1/2: 1.746–1.750 Å vs. C1/2–S1/2: 1.794–1.806 Å) suggests π-d interactions between sulfur and the conjugated system. Refinement parameters (R = 0.055, wR = 0.115) and data-to-parameter ratios (17.4) ensure structural reliability .
Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of such chalcone derivatives?
Density Functional Theory (DFT) calculates hyperpolarizability (β) and dipole moments, while molecular dynamics (MD) simulations assess solvent interactions. Experimental validation employs the Z-scan technique to measure nonlinear absorption coefficients. For example, similar chalcones exhibit reverse saturable absorption (RSA) due to π-conjugation and electron-withdrawing groups like –NO₂, making them candidates for optical limiting .
Q. How does the position of the nitro group (meta vs. para) affect the electronic structure and optical properties of this compound?
Meta-substitution (3-nitro) reduces symmetry compared to para isomers, altering charge transfer efficiency. Computational studies (e.g., time-dependent DFT) show that meta-NO₂ lowers the HOMO-LUMO gap, enhancing intramolecular charge transfer (ICT). This is corroborated by red-shifted UV-Vis spectra and higher second-harmonic generation (SHG) efficiency in meta derivatives. Experimental comparisons with para isomers (e.g., 4-nitrophenyl analog) reveal distinct c(3) values, reflecting differences in electron delocalization .
Q. How can researchers resolve discrepancies in reported spectroscopic data for structurally similar chalcones?
Contradictions in NMR or IR data may arise from solvent effects, crystallinity, or measurement protocols. Standardization involves:
- Repeating experiments under identical conditions (solvent, temperature).
- Cross-validating with X-ray crystallography for bond lengths/angles.
- Using high-field NMR (≥500 MHz) and deuterated solvents to minimize signal overlap.
For example, vinylic proton shifts vary slightly between solid-state (X-ray) and solution (NMR) due to packing effects, necessitating complementary techniques .
Methodological Notes
- SHELX Refinement : Use SHELXL for small-molecule refinement, ensuring proper absorption correction (multi-scan) and riding models for H atoms .
- Optical Property Analysis : Combine UV-Vis-NIR spectroscopy with computational modeling to correlate structure-property relationships .
- Synthetic Optimization : Adjust reaction stoichiometry and solvent polarity (e.g., ethanol vs. DMF) to control crystal morphology and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
